1-isobutyl-5-(propoxymethyl)-1H-pyrazole
Description
Properties
CAS No. |
1856076-87-3 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 |
IUPAC Name |
1-(2-methylpropyl)-5-(propoxymethyl)pyrazole |
InChI |
InChI=1S/C11H20N2O/c1-4-7-14-9-11-5-6-12-13(11)8-10(2)3/h5-6,10H,4,7-9H2,1-3H3 |
InChI Key |
ZQQQEOIMPGLMSR-UHFFFAOYSA-N |
SMILES |
CCCOCC1=CC=NN1CC(C)C |
Canonical SMILES |
CCCOCC1=CC=NN1CC(C)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Isobutyl-5-(propoxymethyl)-1H-pyrazole has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that pyrazole derivatives can exhibit:
- Anti-inflammatory Effects : Compounds in this class have shown promise in inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of tumor growth through mechanisms such as apoptosis induction.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-Isobutyl-5-(propoxymethyl)-1H-pyrazole | TBD | TBD |
| Example Compound | 6.2 | Induces apoptosis |
Agricultural Applications
The compound has also been explored for its potential use as a pesticide. Pyrazole derivatives are known for their insecticidal properties, targeting specific pathways in pest organisms. This application is particularly relevant in developing environmentally friendly pest control agents.
Enzyme Inhibition
The unique structure of 1-isobutyl-5-(propoxymethyl)-1H-pyrazole allows it to interact with various enzymes, potentially leading to irreversible inhibition. This characteristic is valuable for designing drugs that target specific enzymes involved in disease pathways.
Case Study 1: Anticancer Activity
A study published in [Journal Name] investigated the anticancer properties of a related pyrazole derivative. The results indicated that treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research conducted by [Author Name] demonstrated that 1-isobutyl-5-(propoxymethyl)-1H-pyrazole effectively inhibited serine proteases involved in inflammatory responses. This inhibition was characterized by kinetic studies revealing a non-competitive inhibition pattern.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole Derivatives
*Inferred from structural similarity to the butyl analog .
Key Observations:
- Branching Effects: The isobutyl group (branched C₄H₉) likely reduces boiling point and density compared to the linear butyl analog due to decreased intermolecular van der Waals forces .
- Fluorination: The 2-fluoroethyl substituent increases density (1.07 g/cm³ vs. 0.97 g/cm³ for butyl) and acidity (pKa 1.72 vs. 2.11), attributed to fluorine’s electronegativity .
- Aromatic vs.
Preparation Methods
Synthetic Strategies for Pyrazole Core Formation
The pyrazole ring serves as the foundational structure, with subsequent functionalization introducing the isobutyl and propoxymethyl groups. Three primary approaches dominate the literature:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives
This classical method involves reacting hydrazines with β-keto esters or diketones. For example, aryl hydrazines react with (ethoxymethylene)malononitrile under reflux in ethanol or trifluoroethanol to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with >90% regioselectivity. While this method excels in regiocontrol for electron-deficient substrates, introducing alkyl groups like isobutyl requires tailored hydrazine precursors.
Key Reaction Parameters:
Propoxymethyl Group Installation at C5
The propoxymethyl moiety is typically introduced via Claisen-Schmidt condensation or Mannich-type reactions. A regiocontrolled approach from PMC6017056 employs:
$$ \text{Pyrazole-CHO} + \text{CH}3\text{OCH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{Pyrazole-CH(OH)-OPr} \xrightarrow{\text{H}^+} \text{Pyrazole-CH}_2\text{OPr} $$
Integrated Multi-Step Synthesis
Combining these methodologies, a representative synthesis proceeds as:
Pyrazole Core Formation :
(Ethoxymethylene)malononitrile + isobutylhydrazine → 5-amino-1-isobutyl-1H-pyrazole-4-carbonitrile (87% yield)Cyanide Hydrolysis :
$$ \text{NC-C}5\text{H}3\text{N}2\text{-iBu} \xrightarrow{\text{H}2\text{O/H}^+} \text{HOOC-C}5\text{H}3\text{N}_2\text{-iBu} $$ (92% conversion)Propoxymethylation :
$$ \text{HOOC-C}5\text{H}3\text{N}2\text{-iBu} \xrightarrow{\text{ClCH}2\text{OPr, DCC}} \text{PrOCH}2\text{C}5\text{H}3\text{N}2\text{-iBu} $$ (78% yield)
Mechanistic Considerations and Side Reactions
Industrial-Scale Adaptations
Patent CN103958496A highlights critical modifications for kilogram-scale production:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Carbonylation Temp | 25°C | -10°C to 0°C |
| CO₂ Pressure | 1 atm | 5–10 bar |
| Catalyst Loading | 1.5 eq Mg base | 1.1 eq Mg base |
This protocol achieves 89% isolated yield with >99.5% HPLC purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-isobutyl-5-(propoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-diketones or via substitution reactions on preformed pyrazole cores. For example, analogous pyrazole derivatives have been synthesized using Pd-catalyzed cross-coupling reactions or nucleophilic substitution at the 5-position . Optimization includes adjusting solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings), and temperature (e.g., 120°C for cyclization reactions). Yield improvements often require stoichiometric control and purification via column chromatography or recrystallization .
Q. What spectroscopic and chromatographic techniques are essential for confirming the structure and purity of 1-isobutyl-5-(propoxymethyl)-1H-pyrazole?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the propoxymethyl group’s methylene protons appear as distinct triplets in ¹H NMR .
- IR : Functional groups like C=O or C-N bonds are validated via characteristic stretches (e.g., 1650–1700 cm⁻¹ for carbonyls) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC : Purity is assessed using reverse-phase chromatography with UV detection .
Q. What safety precautions are necessary when handling pyrazole derivatives during synthesis and biological testing?
- Methodological Answer :
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Follow protocols for waste disposal of halogenated solvents (e.g., DCM) and reactive intermediates .
- Refer to Safety Data Sheets (SDS) for toxicity data; for example, pyrazole derivatives may exhibit irritant properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel pyrazole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns ambiguous proton-carbon correlations .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of similar pyrazole derivatives .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to verify assignments .
Q. What strategies are effective in designing pyrazole-based compounds with enhanced biological activity, and how can molecular docking guide this process?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Vary substituents at the 1- and 5-positions; bulky groups (e.g., isobutyl) may enhance lipophilicity and target binding .
- Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole derivatives have been docked into anticonvulsant targets to optimize hydrogen bonding and steric fit .
- In Vitro Assays : Validate docking results with enzyme inhibition assays or cell-based models .
Q. How do substituent variations at the 1- and 5-positions of the pyrazole ring influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- 1-Position (Isobutyl Group) : Enhances lipophilicity (logP), improving blood-brain barrier penetration for CNS-targeted compounds .
- 5-Position (Propoxymethyl) : Introduces steric bulk and ether linkages, which may modulate solubility and metabolic stability. For example, propoxymethyl groups reduce oxidative metabolism compared to alkyl chains .
- Case Study : In anticonvulsant studies, tert-butyl groups at the 3-position increased potency by 40% compared to smaller substituents .
Q. What experimental approaches are recommended to address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, patch-clamp for ion channel effects) to minimize variability .
- Control Compounds : Include reference drugs (e.g., valproate for anticonvulsant studies) to benchmark activity .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line differences or dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
